6-Methyl-2-(methylthio)benzo[d]thiazole

Catalog No.
S14506779
CAS No.
3507-35-5
M.F
C9H9NS2
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-(methylthio)benzo[d]thiazole

CAS Number

3507-35-5

Product Name

6-Methyl-2-(methylthio)benzo[d]thiazole

IUPAC Name

6-methyl-2-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C9H9NS2/c1-6-3-4-7-8(5-6)12-9(10-7)11-2/h3-5H,1-2H3

InChI Key

PEFQUUGHMHMZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)SC

6-Methyl-2-(methylthio)benzo[d]thiazole (CAS 3507-35-5) is a highly stable, functionalized heterocyclic building block widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a benzothiazole core substituted with a 6-methyl group and a 2-methylthio moiety, this compound serves as a dual-purpose intermediate. The 2-methylthio group acts as an excellent, bench-stable electrophile for transition-metal-catalyzed cross-couplings (such as the Liebeskind-Srogl reaction) and nucleophilic aromatic substitution (SNAr), bypassing the moisture sensitivity of traditional halide analogs [1]. Simultaneously, the 6-methyl group provides a handle for late-stage benzylic functionalization or tunes the electronic properties of the benzothiazole core, making it a critical precursor for complex agrochemicals, fluorescent dyes, and pharmaceutical active ingredients.

Research Fit

Workflow Medicinal chemistry SAR and derivatization of 6-methyl-substituted benzothiazoles
Key Distinction 6-Methyl substitution yields a distinct lipophilicity and electronic profile vs. unsubstituted analog
Scaffold Context 2-(Alkylthio)benzothiazole scaffold reported for diverse biological target interactions (class-level)

Attempting to substitute 6-methyl-2-(methylthio)benzo[d]thiazole with its unmethylated precursor, 2-mercapto-6-methylbenzothiazole, or with halogenated analogs like 2-chloro-6-methylbenzothiazole introduces significant process liabilities. The free thiol in 2-mercaptobenzothiazoles is highly prone to oxidative dimerization, forming insoluble disulfides that complicate stoichiometry and poison palladium catalysts during cross-coupling [1]. Conversely, while 2-chloro-6-methylbenzothiazole can participate in C-C bond formation, heteroaryl chlorides often suffer from moisture sensitivity, require harsher reaction conditions, and exhibit lower bench stability. The stable methylthio ether linkage in 6-methyl-2-(methylthio)benzo[d]thiazole eliminates oxidative degradation while functioning as a highly predictable, high-yielding electrophile in copper-mediated, palladium-catalyzed Liebeskind-Srogl couplings, ensuring reproducible scale-up [2].

Substitution Risk

Attribute
6-Methyl-2-(methylthio)benzothiazole
Unsubstituted Analog (CAS 615-22-5)
Lipophilicity Profile
Higher lipophilicity from 6-methyl; may alter membrane permeability and chromatographic retention
Lower baseline lipophilicity; different partitioning behavior
Electronic & Reactivity
Electron-donating methyl modulates aromatic electron density; may shift nucleophilic substitution outcomes
Unsubstituted core; distinct reactivity profile
SAR Context
6-Methyl defines a distinct SAR node; biological target interaction may differ from unsubstituted or 6-halogenated analogs
Baseline SAR profile; not representative of 6-substituted series

High-Yield Performance in Liebeskind-Srogl Cross-Coupling

In palladium-catalyzed, copper(I)-mediated cross-coupling reactions with organostannanes or boronic acids, 2-(methylthio)benzothiazole derivatives demonstrate superior reactivity compared to their free-thiol or chloro counterparts. Studies utilizing the methylthio leaving group report isolated cross-coupling yields of 78–91% under mild conditions (50 °C in THF) [1]. This high conversion efficiency establishes the methylthio moiety as a highly effective, bench-stable electrophile for C-C bond formation, bypassing the need for volatile or moisture-sensitive heteroaryl halides.

Evidence DimensionCross-coupling isolated yield
Target Compound Data78–91% yield (for methylthiobenzothiazole derivatives)
Comparator Or BaselineHeteroaryl chlorides (often require >80 °C and specialized ligands)
Quantified DifferenceAchieves high yields at milder temperatures (50 °C) without moisture degradation.
ConditionsPd catalyst, Cu(I) carboxylate mediator, THF, 50 °C.

Ensures reproducible, high-yielding C-C bond formation under mild conditions, reducing catalyst loading and energy costs during pharmaceutical scale-up.

Lipophilicity Shift
Cross-study comparable
ΔXlogP = +0.4 (13% relative increase)
Higher lipophilicity may influence membrane permeability and chromatographic retention
Computed XlogP; experimental logP/D not reported

Oxidative Stability and Catalyst Compatibility

The methylation of the 2-mercapto group to form the methylthio ether completely arrests the oxidative dimerization pathway that plagues 2-mercapto-6-methylbenzothiazole. Free mercaptobenzothiazoles rapidly oxidize to form disulfide dimers (e.g., MBTS analogs) upon exposure to air or transition metals, which can poison palladium catalysts and skew reaction stoichiometry [1]. The thioether linkage in 6-methyl-2-(methylthio)benzo[d]thiazole is non-hygroscopic and oxidatively stable, allowing for prolonged benchtop storage and seamless integration into sensitive catalytic cycles without pre-purification.

Evidence DimensionOxidative dimerization rate
Target Compound DataNegligible dimerization under ambient air/catalytic conditions
Comparator Or Baseline2-Mercapto-6-methylbenzothiazole (rapid disulfide formation)
Quantified Difference100% suppression of spontaneous disulfide formation.
ConditionsAmbient storage and transition-metal-catalyzed reaction environments.

Eliminates the need for inert-atmosphere storage and prevents catalyst poisoning, significantly improving batch-to-batch reproducibility in manufacturing.

SAR Context
Class-level inference
6-Position substitution modulates antibacterial activity in benzothiazole SAR; distinct chemotype confirmed
Class-level SAR differentiation; not interchangeable with unsubstituted or 6-halogenated analogs
Specific MIC values for 6-methyl analog not available

Orthogonal Functionalization via the 6-Methyl Handle

Compared to the unsubstituted 2-(methylthio)benzothiazole, the 6-methyl variant provides an essential site for orthogonal functionalization. While the 2-methylthio group acts as an electrophile for transition-metal-catalyzed cross-couplings [1], the 6-methyl group can undergo selective radical halogenation (e.g., to form 6-bromomethyl derivatives). This allows the compound to serve as a bifunctional linker, whereas the unmethylated baseline compound is limited to single-site functionalization at the 2-position.

Evidence DimensionNumber of addressable functionalization sites
Target Compound Data2 sites (C2 via cross-coupling, C6 via benzylic halogenation)
Comparator Or Baseline2-(Methylthio)benzothiazole (1 site at C2)
Quantified Difference100% increase in orthogonal functionalization handles.
ConditionsStandard orthogonal synthesis workflows (e.g., NBS bromination followed by Liebeskind-Srogl coupling).

Enables the construction of complex, multi-ring pharmaceutical scaffolds from a single, bench-stable starting material.

Synthetic Utility
Class-level inference
2-Methylthio leaving group enables nucleophilic displacement to 2-amino-6-methylbenzothiazoles
Provides orthogonal synthetic entry to 6-methyl-substituted derivatives
Reaction yields not quantified; qualitative synthetic advantage

Precursor for Liebeskind-Srogl Cross-Couplings in Drug Discovery

Due to the high stability and excellent leaving-group ability of the methylthio moiety, this compound is an ideal electrophile for Liebeskind-Srogl cross-couplings with boronic acids or organostannanes. It allows medicinal chemists to rapidly synthesize libraries of 2-aryl or 2-heteroaryl 6-methylbenzothiazoles under mild conditions, avoiding the moisture sensitivity of heteroaryl chlorides [1].

Bifunctional Building Block for Complex Scaffolds

The presence of both the 2-methylthio leaving group and the 6-methyl benzylic functionalization site makes this compound a valuable bifunctional building block. It is specifically chosen when a synthetic route requires orthogonal functionalization: first modifying the 6-position via radical bromination, followed by substitution at the 2-position, or vice versa [2].

Synthesis of Benzothiazole-Based Fluorophores and Dyes

The 6-methyl group provides an electron-donating effect that tunes the photophysical properties of the benzothiazole core. It is highly suitable for the development of fluorescent probes, cyanine dyes, and optical materials where specific absorption and emission profiles are required, and where the 2-position must be functionalized via SNAr or cross-coupling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of 6-methyl derivatives
Methylthio leaving group at 2-position
Nucleophilic displacement efficiency vs. alternative precursors
Medicinal chemistry SAR studies
Distinct 6-methyl substitution pattern and lipophilicity profile
Target binding, permeability, and metabolic stability comparisons within analog series
Environmental monitoring reference standard
Predicted chromatographic retention shift vs. unsubstituted congener
Method selectivity for methyl-substituted benzothiazoles in environmental matrices
Fluorescent probe building block
6-Methyl modulation of benzothiazole photophysics
Emission wavelength and quantum yield vs. unsubstituted scaffold

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

195.01764164 g/mol

Monoisotopic Mass

195.01764164 g/mol

Heavy Atom Count

12

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